molecular formula C14H30 B3274633 4,6-Dimethyldodecane CAS No. 61141-72-8

4,6-Dimethyldodecane

Cat. No.: B3274633
CAS No.: 61141-72-8
M. Wt: 198.39 g/mol
InChI Key: FNUQJWPIADDMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons followed by selective methylation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyldodecane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light, heat

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Dimethyldodecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport . The compound’s role as a metabolite in cancer cells suggests it may be involved in specific metabolic pathways that are altered in cancer metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. The presence of methyl groups at the fourth and sixth positions can affect the compound’s boiling point, solubility, and interaction with other molecules, distinguishing it from other similar alkanes .

Properties

IUPAC Name

4,6-dimethyldodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUQJWPIADDMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873324
Record name 4,6-Dimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61141-72-8
Record name 4,6-Dimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyldodecane
Reactant of Route 2
Reactant of Route 2
4,6-Dimethyldodecane
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyldodecane
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyldodecane
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyldodecane
Reactant of Route 6
Reactant of Route 6
4,6-Dimethyldodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.